Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant scientific research interest due to its diverse biological activities. Found in various essential oils, including lemongrass and citronella, nerolidol exhibits a range of properties that hold promise for various therapeutic applications []. Let's delve deeper into the ongoing scientific exploration of nerolidol's potential.
Nerolidol demonstrates effectiveness against various bacteria and fungi. Studies suggest its ability to disrupt microbial membranes and inhibit biofilm formation, which are crucial aspects of combating antibiotic resistance []. Research indicates its potential application in developing topical antimicrobials and disinfectants [].
Nerolidol's free radical scavenging activity positions it as a potential antioxidant. Research suggests it may help reduce oxidative stress, a contributing factor in various chronic diseases []. Additionally, studies have shown promise for nerolidol's anti-inflammatory properties, indicating its possible use in managing inflammatory conditions like arthritis [].
Emerging research explores nerolidol's potential role in neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest its neuroprotective effects, including anticholinesterase activity, which may help preserve cognitive function []. Further research is needed to determine its efficacy in treating these complex conditions.
Scientific exploration of nerolidol extends beyond the aforementioned aspects. Researchers are investigating its potential applications in areas such as:
Nerolidol is a naturally occurring sesquiterpene alcohol with the chemical formula C₁₅H₂₆O, characterized by its floral aroma reminiscent of rose and apple. It is typically found in essential oils of various plants, including ginger, jasmine, lavender, and Cannabis sativa. The compound exists in four isomeric forms, which differ in the geometry around the central double bond and configuration of the hydroxyl-bearing carbon. Nerolidol is recognized for its clear pale yellow to yellow liquid appearance and has applications in flavoring, perfumery, and non-cosmetic products like detergents .
More research is needed to fully understand how nerolidol exerts these effects and its potential therapeutic applications.
Nerolidol exhibits a range of biological activities:
Nerolidol can be synthesized through several methods:
Nerolidol has diverse applications across various industries:
Studies have focused on nerolidol's interactions with biological systems:
Nerolidol shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:
Compound | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
Farnesol | C₁₅H₂₄O | Antimicrobial, anti-inflammatory | Precursor to vitamin E |
Geraniol | C₁₀H₁₈O | Antioxidant, antimicrobial | Commonly used in perfumes |
Linalool | C₁₀H₁⁸O | Sedative, anti-inflammatory | Found in lavender |
Beta-Caryophyllene | C₁₅H₂₄ | Anti-inflammatory, analgesic | Cannabinoid-like properties |
Nerolidol's unique structure with a longer aliphatic chain (C₁₂) contributes to its specific biological activities, setting it apart from these similar compounds. Its ability to penetrate cell membranes enhances its efficacy as an antimicrobial agent and antioxidant .
Nerolidol, a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O, exhibits widespread distribution across numerous angiosperm families, demonstrating remarkable diversity in both taxonomic occurrence and quantitative content [3] [5]. The compound is present in essential oils of many plant species, with concentrations varying significantly depending on the botanical family, species, and plant organ examined [5] [25].
The Piperaceae family represents one of the most significant sources of nerolidol, with Piper claussenianum containing the highest recorded concentration at 81.4% trans-nerolidol in leaf essential oils [5]. Other Piper species, including Piper umbellatum, demonstrate substantial nerolidol content, with leaves containing 16.5% and fruits containing 10.0% (E)-nerolidol [33]. The Myrtaceae family also serves as a major source, particularly Melaleuca leucadendra, which exhibits exceptional nerolidol concentrations reaching 92.8% (E)-nerolidol in leaf essential oils from Brazilian Atlantic Forest specimens [4] [37].
Within the Asteraceae family, Baccharis dracunculifolia stands as a notable nerolidol producer, with leaf essential oils containing 27.3-30.5% trans-nerolidol [25]. This species, commonly found in South America, serves as the primary source of propolis production and demonstrates consistent nerolidol biosynthesis across different geographical locations [32]. The Lauraceae family displays considerable variation in nerolidol content, with Aniba viridis producing exceptionally high concentrations of 73.1% trans-nerolidol in leaf essential oils, while other genera such as Aiouea species contain lower but still significant amounts at 19.4% [25].
The Zingiberaceae family presents a unique pattern of nerolidol accumulation, with seed oils of Aframomum species (A. dalzielii, A. letestuianum, and A. pruinosum) containing remarkably high concentrations exceeding 88.0% (3R,6E)-nerolidol [34]. This stereoisomeric specificity suggests distinct biosynthetic regulation within this family compared to other angiosperms.
Plant Species | Family | Plant Part | Nerolidol Content (%) | Isomer |
---|---|---|---|---|
Piper claussenianum | Piperaceae | Leaves | 81.4 | trans-nerolidol |
Melaleuca leucadendra | Myrtaceae | Leaves | 92.8 | (E)-nerolidol |
Aframomum dalzielii | Zingiberaceae | Seeds | 88.0 | (3R,6E)-nerolidol |
Aniba viridis | Lauraceae | Leaves | 73.1 | trans-nerolidol |
Populus balsamifera | Salicaceae | Buds | 64.0 | E-nerolidol |
Zanthoxylum hyemale | Rutaceae | Leaves | 51.0 | Not specified |
Zornia brasiliensis | Fabaceae | Leaves | 48.0 | Not specified |
Baccharis dracunculifolia | Asteraceae | Leaves | 30.5 | trans-nerolidol |
Additional families contributing to nerolidol diversity include Rutaceae, where Zanthoxylum hyemale produces 51.0% nerolidol in leaf essential oils, and Swinglea glutinosa contains 28.4% [5]. The Salicaceae family contributes through Populus balsamifera buds, which contain 64.0% E-nerolidol and serve as a primary source for propolis formation [36]. The Euphorbiaceae family, represented by Croton species, demonstrates moderate nerolidol production with C. celtidifolius containing 11.1% trans-nerolidol in leaf essential oils [25].
The distribution pattern across angiosperm families reveals that nerolidol biosynthesis is not confined to phylogenetically related groups but appears to have evolved independently across diverse lineages [22]. This widespread occurrence suggests important ecological functions that have been maintained through evolutionary pressures across multiple plant families [16].
The biosynthesis of nerolidol in plants involves two distinct metabolic pathways that produce the essential five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate [8] [10]. These pathways, the mevalonate pathway and the methylerythritol phosphate pathway, operate in different cellular compartments and contribute differentially to sesquiterpene production across plant species [11] [12].
The mevalonate pathway, localized in the cytosol, traditionally serves as the primary source of precursors for sesquiterpene biosynthesis, including nerolidol [10] [11]. This pathway begins with the condensation of acetyl-CoA molecules and proceeds through a series of enzymatic reactions involving 3-hydroxy-3-methylglutaryl-CoA reductase, a highly regulated rate-limiting enzyme [11]. The pathway produces isopentenyl diphosphate and dimethylallyl diphosphate, which are subsequently condensed by farnesyl diphosphate synthase to form farnesyl diphosphate, the direct precursor for nerolidol synthesis [28] [29].
However, recent research has revealed that the methylerythritol phosphate pathway, traditionally associated with monoterpene and diterpene biosynthesis in plastids, can also contribute significantly to sesquiterpene production [11] [12]. Studies on snapdragon flowers demonstrated that nerolidol biosynthesis relies predominantly on the plastidial methylerythritol phosphate pathway rather than the cytosolic mevalonate pathway [11]. Treatment with fosmidomycin, a specific inhibitor of the methylerythritol phosphate pathway enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase, substantially reduced nerolidol emission, while mevinolin, an inhibitor of the mevalonate pathway, had minimal effect [11].
The methylerythritol phosphate pathway operates through seven enzymatic steps beginning with 1-deoxy-D-xylulose 5-phosphate and proceeding through methylerythritol phosphate intermediates [8] [10]. This pathway is subject to circadian regulation and light-dependent control, which explains the rhythmic emission patterns observed for nerolidol in many plant species [11]. The pathway's activity peaks during daylight hours, contributing to the temporal regulation of terpenoid biosynthesis.
Cross-talk between the two pathways occurs unidirectionally from plastids to cytosol, allowing methylerythritol phosphate-derived precursors to support cytosolic sesquiterpene synthesis [11] [12]. This transport mechanism involves specific metabolite transporters that facilitate the movement of isopentenyl diphosphate from plastids to the cytoplasm, where it can be utilized by cytosolic farnesyl diphosphate synthase and subsequently by nerolidol synthase [12].
The relative contribution of each pathway varies among plant species and environmental conditions [8] [12]. In tomato trichomes, plastidial sesquiterpene synthesis has been demonstrated through the localization of both Z,Z-farnesyl diphosphate synthase and sesquiterpene synthases within chloroplasts [12]. This compartmentalization allows plants to utilize methylerythritol phosphate pathway precursors directly for sesquiterpene production without requiring transport to the cytosol.
Nerolidol synthase enzymes, belonging to the terpene synthase family, catalyze the cyclization and rearrangement of farnesyl diphosphate to produce nerolidol [2] [13]. These enzymes can exhibit dual substrate specificity, with some capable of utilizing both geranyl diphosphate and farnesyl diphosphate to produce linalool and nerolidol, respectively [13] [24]. The subcellular localization of these enzymes determines which pathway supplies the precursors, with cytosolic enzymes typically utilizing mevalonate pathway products and plastidial enzymes using methylerythritol phosphate pathway derivatives [24] [26].
Pathway Component | Cellular Location | Function | Regulation |
---|---|---|---|
Mevalonate Pathway | Cytosol | Primary sesquiterpene precursor synthesis | Feedback inhibition, transcriptional |
Methylerythritol Phosphate Pathway | Plastids | Alternative precursor synthesis pathway | Circadian, light-dependent |
Farnesyl Diphosphate | Cytosol/Plastids | Direct precursor for nerolidol biosynthesis | Substrate availability |
Nerolidol Synthase | Cytosol/Plastids | Catalyzes nerolidol formation from farnesyl diphosphate | Inducible by stress/herbivory |
HMG-CoA Reductase | Cytosol | Rate-limiting enzyme in mevalonate pathway | Highly regulated, feedback |
DXP Reductoisomerase | Plastids | Key enzyme in methylerythritol phosphate pathway | Light-dependent, circadian |
The enzymatic machinery responsible for nerolidol biosynthesis demonstrates remarkable complexity and regulation [27] [31]. Terpene synthase gene families have undergone extensive diversification across angiosperm lineages, with different subfamilies specialized for distinct terpenoid classes [22] [27]. The TPS-a subfamily primarily encompasses sesquiterpene synthases, including nerolidol synthases, while maintaining evolutionary relationships with monoterpene synthases through gene duplication and functional divergence [30].
Nerolidol serves multiple crucial ecological functions in plant-insect interactions, functioning as a volatile signal molecule that mediates complex communication networks between plants, herbivorous insects, and their natural enemies [14] [15] [16]. The compound's role extends beyond simple chemical defense to encompass sophisticated signaling systems that coordinate plant responses to biotic stresses and facilitate tritrophic interactions.
As a herbivore-induced plant volatile, nerolidol is rapidly synthesized and released following insect attack, serving as an immediate chemical signal to warn neighboring plants and attract natural enemies of herbivores [14] [21]. Research on tea plants (Camellia sinensis) exposed to the piercing herbivore Empoasca onukii demonstrated that (E)-nerolidol functions as a potent defense-inducing signal [14] [15]. Treatment with nerolidol activated mitogen-activated protein kinase signaling pathways and WRKY transcription factors, leading to the accumulation of jasmonic acid, hydrogen peroxide, and abscisic acid [14].
The compound's effectiveness as a defense signal stems from its ability to prime plant immune responses rather than directly toxifying herbivores [16] [18]. Nerolidol-treated plants exhibit enhanced resistance to subsequent herbivore attacks through the upregulation of defense-related genes and the accumulation of secondary metabolites with anti-herbivore properties [14] [17]. This priming effect enables plants to respond more rapidly and effectively to future threats while minimizing the metabolic costs associated with constitutive defense maintenance.
In direct plant-herbivore interactions, nerolidol demonstrates significant insecticidal and deterrent properties [4] [17]. Studies on Spodoptera exigua larvae revealed that nerolidol exposure disrupts juvenile hormone regulation by modulating the expression of juvenile hormone esterase genes [17]. This hormonal disruption leads to developmental abnormalities and reduced fitness in target insects, with LC50 values as low as 4.30 mg/mL for first-instar larvae [17]. The compound's mode of action involves interference with juvenile hormone degradation pathways, resulting in hormone imbalances that affect larval growth and development.
Nerolidol also plays a critical role in attracting beneficial insects, particularly predators and parasitoids of herbivorous pests [16] [19]. The volatile serves as a reliable indicator of herbivore presence, enabling natural enemies to locate prey more efficiently [21]. This tritrophic interaction demonstrates the compound's function as an honest signal that benefits both the plant and predatory insects while detrimentally affecting herbivorous species.
The compound's role in pollinator attraction represents another significant ecological function [19] [23]. In Cucurbitaceae, (3S,6E)-nerolidol mediates the attraction of Cyclocephala paraguayensis beetles to bottle gourd flowers (Lagenaria siceraria) [19]. The beetles utilize the flowers for food, shelter, and mating sites, with nerolidol serving as the primary chemical cue for aggregation behavior [19]. Electroantennographic studies confirmed that nerolidol is the sole floral volatile component that elicits significant antennal responses in both male and female beetles.
Temporal regulation of nerolidol emission enhances its ecological effectiveness [2] [11]. Many plant species exhibit circadian patterns of nerolidol release, with peak emissions occurring during specific periods that coincide with target insect activity patterns [2]. In kiwifruit flowers (Actinidia chinensis), nerolidol accumulates primarily during daylight hours but is released predominantly at night, suggesting adaptation to nocturnal pollinator behavior [2].
The compound's persistence and volatility characteristics make it particularly suited for airborne chemical communication [18] [20]. Unlike more volatile monoterpenes, nerolidol's sesquiterpene structure provides sufficient stability for medium-range signaling while maintaining adequate vapor pressure for atmospheric transport [16]. This balance enables effective intra- and interplant communication across ecologically relevant distances.
Nerolidol's involvement in plant-plant communication extends its ecological impact beyond direct plant-insect interactions [18]. Volatile nerolidol released from herbivore-damaged plants can induce defensive responses in neighboring undamaged plants, creating zones of enhanced resistance around attacked individuals [16] [18]. This phenomenon, termed "plant eavesdropping," demonstrates the compound's role in facilitating community-level responses to herbivore pressure.
The stereochemical specificity of nerolidol's ecological functions adds another layer of complexity to its biological activity [19] [34]. Different stereoisomers exhibit varying degrees of biological activity, with (3S,6E)-nerolidol showing particular effectiveness in beetle attraction studies [19]. This stereospecificity suggests that insects have evolved sophisticated recognition mechanisms for specific nerolidol configurations, highlighting the evolutionary refinement of these chemical communication systems.
Environmental factors significantly influence nerolidol's ecological effectiveness [7] [16]. Temperature, humidity, and air movement affect the compound's volatilization and transport, thereby modulating its signaling range and persistence [20]. Plants may adjust nerolidol production in response to these environmental variables to optimize communication efficiency under varying conditions.
Hydrodistillation represents the most extensively employed extraction methodology for nerolidol isolation from plant matrices, with the Clevenger-type apparatus being the predominant configuration utilized across diverse botanical species [1]. The fundamental principle underlying hydrodistillation involves the co-distillation of essential oils with water vapor at temperatures approaching the boiling point of water, facilitating the liberation of volatile compounds from plant cellular structures through thermal disruption and subsequent steam entrainment [1] [2].
The efficacy of hydrodistillation techniques varies significantly depending on the botanical source and plant anatomical component utilized. Comprehensive evaluation of nerolidol extraction yields demonstrates remarkable variability across different plant species, with Piper claussenianum leaves exhibiting the highest trans-nerolidol content at 81.4%, followed by Zanthoxylum hyemale at 51.0% and Zornia brasiliensis at 48.0% [1]. These exceptional yields underscore the importance of species selection in optimizing nerolidol recovery through hydrodistillation methodologies.
Plant Species | Plant Part | Nerolidol Type | Percentage (%) | Extraction Method |
---|---|---|---|---|
Piper claussenianum | Leaf | trans-Nerolidol | 81.4 | Clevenger-type hydrodistillation |
Zanthoxylum hyemale | Leaf | trans-Nerolidol | 51.0 | Clevenger-type hydrodistillation |
Zornia brasiliensis | Leaf | trans-Nerolidol | 48.0 | Clevenger-type hydrodistillation |
Swinglea glutinosa | Leaf | trans-Nerolidol | 28.4 | Clevenger-type hydrodistillation |
Baccharis dracunculifolia | Leaf | trans-Nerolidol | 33.51 | Clevenger-type hydrodistillation |
Oplopanax horridus | Stem/Root | trans-Nerolidol | 54.5-54.6 | Steam distillation (low pressure) |
Momordica charantia | Seed | trans-Nerolidol | 61.6 | Clevenger-type hydrodistillation |
The conventional Clevenger-type hydrodistillation apparatus demonstrates superior performance for nerolidol extraction compared to alternative steam distillation configurations [1]. This methodology employs direct contact between plant material and boiling water, ensuring complete thermal exposure and facilitating the rupture of secretory structures containing essential oils [2]. The process typically operates at atmospheric pressure with extraction temperatures maintained at 100°C, although modified protocols utilizing reduced pressure systems have been implemented to preserve thermally labile compounds [1].
Steam distillation represents an alternative hydrodistillation approach that eliminates direct contact between plant material and liquid water, instead utilizing steam generated from an external source [1] [3]. This technique has demonstrated particular efficacy for Oplopanax horridus, achieving nerolidol yields of 54.5% from stem material and 54.6% from root tissue [1]. The low-pressure steam distillation protocol offers advantages in terms of reduced thermal stress on sensitive compounds while maintaining comparable extraction efficiency to conventional hydrodistillation methods [3].
Optimization of hydrodistillation parameters significantly influences nerolidol recovery efficiency. Extraction duration represents a critical variable, with most protocols requiring 3-6 hours to achieve complete essential oil liberation [2] [4]. The relationship between extraction time and yield follows a characteristic curve, with initial rapid nerolidol recovery during the first 1-2 hours, followed by diminishing returns as extraction progresses [4]. Temperature control maintains paramount importance, as excessive thermal exposure can promote degradation of thermally sensitive sesquiterpene alcohols through oxidation and isomerization reactions [2].
The particle size of plant material substantially affects extraction kinetics and final yields. Reduced particle dimensions facilitate enhanced mass transfer by increasing the surface area available for steam contact and reducing diffusion path lengths [5]. However, excessive comminution may result in cellular damage and potential compound degradation through enzymatic or oxidative processes initiated during mechanical processing [5].
Gas chromatography represents the analytical technique of choice for nerolidol separation and identification, offering superior resolution and sensitivity compared to alternative chromatographic methodologies [6] [7]. The volatile nature and thermal stability of nerolidol make it ideally suited for gas chromatographic analysis, with separation typically achieved using capillary columns containing stationary phases of varying polarity [8].
Capillary gas chromatography utilizing non-polar stationary phases such as dimethylpolysiloxane (OV-1, HP-5) provides excellent separation of nerolidol isomers based on their boiling point differences [8]. The retention indices for nerolidol on non-polar columns range from 1550 to 1551, facilitating reliable compound identification through database comparison [8]. Temperature programming protocols typically employ initial temperatures of 50°C with gradual increases at 2-10°C per minute to final temperatures of 250°C, optimizing peak resolution while maintaining reasonable analysis times [8].
Polar stationary phases, including polyethylene glycol-based materials (Supelcowax-10), offer enhanced selectivity for sesquiterpene alcohols through hydrogen bonding interactions [8]. The retention index for nerolidol on polar columns increases significantly to 2044, reflecting the stronger interactions between the hydroxyl functional group and the polar stationary phase [8]. This selectivity enhancement proves particularly valuable for complex essential oil matrices containing multiple sesquiterpene compounds with similar volatility characteristics.
Chiral gas chromatography represents a specialized separation strategy enabling the resolution of nerolidol stereoisomers [9] [10]. The application of chiral cyclodextrin stationary phases facilitates the separation of both geometric isomers (cis/trans) and optical enantiomers of nerolidol [9]. This technique proves essential for quality control applications and natural product authentication, as the stereoisomeric composition of nerolidol varies significantly among botanical sources [9].
Chromatographic Technique | Column Type | Detection Parameters | Analysis Time | Precision (CV %) |
---|---|---|---|---|
GC-MS | Capillary (HP-5, OV-1) | 70 eV EI, m/z 93, 161, 207, 222 | 20-60 min | <10 |
GC-FID | Polar column (30m × 0.25mm) | FID detection | 20-40 min | <8 |
HS-SPME-GC | Various fiber coatings | FID detection, 0.3 ng/g LOD | 60-90 min | 4.4-16 |
Chiral GC | Cyclodextrin stationary phase | Enantiomeric separation | 30-60 min | Not specified |
Headspace solid phase microextraction coupled with gas chromatography (HS-SPME-GC) offers a solvent-free approach for nerolidol analysis, particularly advantageous for volatile compound determination in complex matrices [11] [12]. The technique utilizes coated fibers to extract analytes from the headspace above samples, eliminating potential matrix interferences and concentrating volatile compounds prior to chromatographic analysis [11] [12]. Optimization of SPME parameters, including fiber type, extraction temperature, and exposure time, significantly influences analytical performance [11] [13].
Fiber coating selection proves critical for nerolidol extraction efficiency. Polydimethylsiloxane (PDMS) coatings demonstrate optimal performance for sesquiterpene alcohols, providing favorable partition coefficients and extraction kinetics [13]. Extraction temperatures between 40-80°C enhance nerolidol transfer from the matrix to the fiber coating, although excessive temperatures may promote compound degradation [13]. Exposure times of 45-60 minutes typically achieve equilibrium conditions, ensuring reproducible and quantitative results [11].
Liquid chromatography-mass spectrometry (LC-MS) provides an alternative analytical approach for nerolidol quantification, particularly in biological matrices where gas chromatographic analysis may be complicated by matrix complexity [14] [15]. Reverse-phase liquid chromatography utilizing C18 stationary phases enables effective separation of nerolidol from polar matrix components [16]. Mobile phase composition typically incorporates acetonitrile-water gradients with formic acid modifier to enhance ionization efficiency in electrospray mass spectrometry [14] [16].
The LC-MS methodology demonstrates superior sensitivity for nerolidol quantification in plasma samples, achieving limits of quantification as low as 10 ng/mL with linear dynamic ranges extending to 10,000 ng/mL [14] [15]. Electrospray ionization in positive mode generates protonated molecular ions at m/z 223, facilitating selective detection and quantification [14]. The technique exhibits excellent precision with coefficient of variation values below 8% for both intra-day and inter-day measurements [14].
Mass spectrometry serves as the definitive detection technique for nerolidol identification and quantification, offering unparalleled specificity through molecular ion and fragmentation pattern analysis [6] [7]. The molecular weight of nerolidol (222.37 g/mol) and its characteristic fragmentation behavior under electron impact conditions provide distinctive spectroscopic signatures enabling confident compound identification [7] [17].
Electron impact mass spectrometry (EI-MS) at 70 eV ionization energy generates reproducible fragmentation patterns characteristic of sesquiterpene alcohols [7] [17]. The molecular ion peak at m/z 222 typically exhibits low intensity due to the facile loss of hydroxyl and alkyl groups under high-energy ionization conditions [7]. The base peak commonly occurs at m/z 41, corresponding to the tropylium ion (C₃H₅⁺), while significant fragment ions appear at m/z 69, 93, and 161 [7] [17].
The fragmentation pathway of nerolidol under electron impact conditions follows predictable sesquiterpene fragmentation rules. Loss of water (18 mass units) from the molecular ion generates the dehydrated molecular ion at m/z 204 [17]. Subsequent fragmentation involving allylic cleavage produces characteristic ions at m/z 161 and 93, corresponding to the loss of C₄H₉ and C₉H₁₇ fragments, respectively [17]. These fragmentation patterns provide structural information enabling differentiation of nerolidol from other sesquiterpene alcohols with similar molecular weights.
Detection Protocol | Ionization Mode | Target Ions (m/z) | Detection Limit | Linear Range | Accuracy (RE %) |
---|---|---|---|---|---|
EI-MS | 70 eV | 41, 69, 93, 161, 207, 222 | 0.0017 μg/mL | 0.010-5 μg/mL | ±6 |
ESI-MS | Positive ESI | 223, 225 [M+H]⁺ | 10 ng/mL | 10-10,000 ng/mL | ±6 |
SIM Mode | 70 eV (EI) | 93, 161 (characteristic) | 0.0035 μg/mL | 0.010-5 μg/mL | Not specified |
QToF-MS | Variable | High resolution | Sub-ng levels | Wide dynamic range | <5 |
Selected ion monitoring (SIM) mode offers enhanced sensitivity for nerolidol quantification by focusing detection on specific characteristic ions rather than scanning the entire mass range [7]. The selection of ions at m/z 93 and 161 provides optimal sensitivity while maintaining specificity for nerolidol identification [7]. This approach achieves detection limits as low as 0.0035 μg/mL in plasma matrices, representing a significant improvement over full-scan acquisition modes [7].
Electrospray ionization mass spectrometry (ESI-MS) provides soft ionization conditions suitable for molecular ion preservation and quantitative analysis [14] [18]. Under positive electrospray conditions, nerolidol readily forms protonated molecular ions [M+H]⁺ at m/z 223, facilitating sensitive detection without extensive fragmentation [14]. The technique demonstrates excellent linearity across concentration ranges spanning three orders of magnitude, with correlation coefficients exceeding 0.99 [14].
The ESI-MS methodology exhibits superior performance for biological matrix analysis, achieving detection limits of 10 ng/mL in rat plasma with minimal matrix interference [14]. Sample preparation protocols typically involve protein precipitation with acetonitrile followed by liquid-liquid extraction with hexane to isolate nerolidol from polar matrix components [14]. Internal standard addition using farnesol ensures accurate quantification by compensating for extraction efficiency variations and matrix effects [14].
Quadrupole time-of-flight mass spectrometry (QToF-MS) represents the most advanced detection protocol for nerolidol analysis, combining high resolution mass measurement with tandem mass spectrometry capabilities [19]. The technique provides exact mass determination enabling elemental composition confirmation and structural elucidation of unknown compounds [19]. High resolution mass spectrometry eliminates potential interferences from isobaric compounds, ensuring confident nerolidol identification in complex matrices [19].
Tandem mass spectrometry (MS/MS) protocols enhance specificity through precursor ion selection and controlled fragmentation [18]. The technique involves isolation of the nerolidol molecular ion followed by collision-induced dissociation to generate characteristic product ions [18]. This approach enables detection at picogram levels while maintaining excellent selectivity, particularly valuable for trace analysis in biological samples [18].
Matrix effects represent a significant analytical challenge requiring careful validation and compensation strategies. The presence of co-extracted compounds can suppress or enhance ionization efficiency, leading to quantification errors [14] [18]. Standard addition methods and isotopically labeled internal standards provide effective approaches for matrix effect compensation, ensuring accurate analytical results across diverse sample types [14].
Calibration protocols for mass spectrometric nerolidol quantification require careful attention to stability and storage conditions. Nerolidol solutions demonstrate good stability at -20°C for extended periods, although freeze-thaw cycles should be minimized to prevent degradation [14] [6]. Quality control samples at multiple concentration levels ensure analytical method performance throughout batch analysis [14] [6].
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